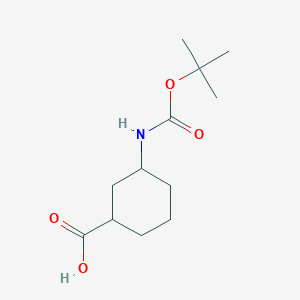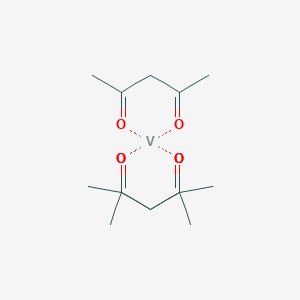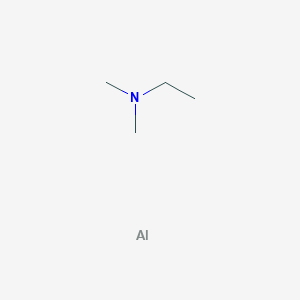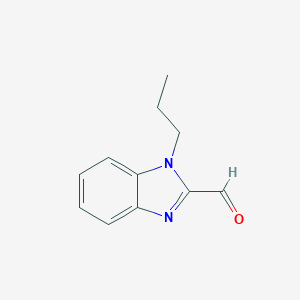
1-Propyl-1H-benzoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Propyl-1H-benzoimidazole-2-carbaldehyde is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This specific compound is of interest for its structural and potential chemical properties, which can be utilized in various chemical syntheses and reactions.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to this compound, often involves condensation reactions. For instance, compounds have been synthesized by condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, highlighting a method that could potentially be adapted for the synthesis of this compound (Trofimov et al., 2009).
Molecular Structure Analysis
The molecular structure of similar benzimidazole derivatives has been determined using techniques like X-ray crystallography, providing detailed insights into their crystalline forms and molecular configurations. For example, the crystal structure of a closely related compound was solved, offering insights into molecular orientation and lattice structures (Selvanayagam et al., 2010).
Chemical Reactions and Properties
Benzimidazole compounds engage in various chemical reactions, such as oxidative cyclization-ketonization, showcasing their reactivity and the potential to generate complex structures. Such processes are catalyzed by metals like copper under aerobic conditions, indicating a route for functionalizing benzimidazole derivatives (Selvaraju et al., 2016).
Scientific Research Applications
Synthesis and Anticancer Properties
1-Propyl-1H-benzoimidazole-2-carbaldehyde serves as a precursor in synthesizing various compounds with potential anticancer properties. For instance, its reaction with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids leads to a library of compounds with weak to medium anticancer activity, particularly effective against certain CNS and renal cancer cell lines as well as leukemia cells (Horishny, Chaban, & Matiychuk, 2021).
Crystal Structure Elucidation
Research involving this compound derivatives extends to the study of their crystal structures. The crystal structure of a closely related compound, 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, was determined using X-ray crystallography, providing insights into the molecular arrangement and potential applications in material science and molecular engineering (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).
Building Blocks in Medicinal Chemistry
Compounds derived from this compound, such as various imidazole carbaldehyde derivatives, serve as significant building blocks in medicinal chemistry. They are utilized to synthesize a wide range of biologically active molecules, demonstrating the versatility and importance of this compound in drug discovery and development (Orhan, Kose, Alkan, & Öztürk, 2019).
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. Schiff bases incorporating this compound have shown moderate activity against pathogens like Escherichia coli and Candida albicans, highlighting its potential in developing new antimicrobial agents (Mallandur, Rangaiah, & Harohally, 2017).
properties
IUPAC Name |
1-propylbenzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBQNVSLZRMGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359414 |
Source


|
| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123511-50-2 |
Source


|
| Record name | 1-Propyl-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


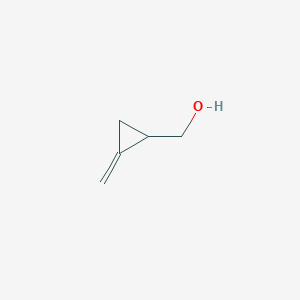





![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

